molecular formula C17H12N2O3 B14377919 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone CAS No. 89805-41-4

2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone

Cat. No.: B14377919
CAS No.: 89805-41-4
M. Wt: 292.29 g/mol
InChI Key: AOYABZCEEQDHLQ-SQONSMICSA-N
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Description

2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone is a heterocyclic compound that belongs to the class of oxazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethylidene with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. Microwave irradiation has been shown to enhance reaction rates and yields, making it a valuable tool for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the synthesis of bacterial proteins by binding to the bacterial ribosome. This action disrupts protein synthesis, leading to the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological targets, making it a promising candidate for pharmaceutical development .

Properties

CAS No.

89805-41-4

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

(5E)-2-imino-5-phenacylidene-3-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H12N2O3/c18-17-19(13-9-5-2-6-10-13)16(21)15(22-17)11-14(20)12-7-3-1-4-8-12/h1-11,18H/b15-11+,18-17?

InChI Key

AOYABZCEEQDHLQ-SQONSMICSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(C(=N)O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3

Origin of Product

United States

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